molecular formula C10H11NO B1457681 1,3-Dimethyl-1H-indol-7-ol CAS No. 1554289-37-0

1,3-Dimethyl-1H-indol-7-ol

Cat. No. B1457681
M. Wt: 161.2 g/mol
InChI Key: GBTPLFIGLRMSNU-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1H-indol-7-ol is an organic compound that belongs to the class of compounds known as 3-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 3-position . The molecular weight of this compound is 161.2 .


Molecular Structure Analysis

The molecular structure of 1,3-Dimethyl-1H-indol-7-ol is represented by the InChI code: 1S/C10H11NO/c1-7-6-11(2)10-5-8(12)3-4-9(7)10/h3-6,12H,1-2H3 . This indicates the presence of a nitrogen atom and two methyl groups attached to the indole ring .

It is stored at room temperature . The compound’s IUPAC name is 1,3-dimethyl-1H-indol-6-ol and its InChI key is FHOBXKAHMQCDCC-UHFFFAOYSA-N .

Scientific Research Applications

Photovoltaic Applications

1,3-Dimethyl-1H-indol-7-ol derivatives have been studied for their photophysical and electrochemical properties in the context of dye-sensitized solar cells. Cyanine dyes based on similar indole structures demonstrated significant promise in improving photoelectric conversion efficiency, indicating potential applications in solar energy conversion (Wu et al., 2009).

Chemical Reactions and Synthesis

The compound has been involved in various chemical reactions, such as the synthesis of fluoroalkanesulfonyl azides with different indole derivatives. The reactions showcased diverse product formations and suggested different mechanisms depending on the indole derivative used (He & Zhu, 2005).

Material Science and Engineering

Indole derivatives, including 1,3-Dimethyl-1H-indol-7-ol, have been synthesized and extensively analyzed for their structural properties using techniques like XRD, NMR, and DFT studies. These materials are being explored for various applications, including nonlinear optical (NLO) properties, which are crucial for modern technological applications (Tariq et al., 2020).

Organic Light Emitting Diodes (OLEDs)

Research has also been conducted on indole derivatives for their use in organic light-emitting diodes (OLEDs). Novel violet emitters based on similar compounds have shown high efficiency and purity in light emission, indicating their potential in display and lighting technologies (Patil et al., 2021).

Biological Activity

Some indole derivatives have been synthesized and analyzed for their potential biological activity. For instance, compounds synthesized by the reaction of N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfon(aroyl)amides with 2,3-dimethylindole showed potential biological activities, including antimicrobial effects, indicating their possible applications in medical and pharmaceutical fields (Avdeenko et al., 2020).

Safety And Hazards

The safety data sheet for 1,3-Dimethyl-1H-indol-7-ol indicates that it should not be released into the environment . Precautionary measures include avoiding dust formation and ensuring adequate ventilation . In case of contact with skin or eyes, or if inhaled, medical attention should be sought immediately .

Future Directions

The future directions for research on 1,3-Dimethyl-1H-indol-7-ol could involve exploring its potential biological activities, given the known activities of indole derivatives . Additionally, developing novel methods of synthesis could be another area of focus .

properties

IUPAC Name

1,3-dimethylindol-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-6-11(2)10-8(7)4-3-5-9(10)12/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTPLFIGLRMSNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C2=C1C=CC=C2O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-1H-indol-7-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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